H-Asn-Asp-Glu-Cys(1)-Glu-Leu-Cys(2)-Val-Asn-DL-Val-Ala-Cys(1)-Thr-Gly-Cys(2)-Leu-OH.CH3CO2H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Asn-Asp-Glu-Cys(1)-Glu-Leu-Cys(2)-Val-Asn-DL-Val-Ala-Cys(1)-Thr-Gly-Cys(2)-Leu-OHCH3CO2H” is a synthetic peptide with a specific sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Asn-Asp-Glu-Cys(1)-Glu-Leu-Cys(2)-Val-Asn-DL-Val-Ala-Cys(1)-Thr-Gly-Cys(2)-Leu-OH.CH3CO2H” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like carbodiimides or uronium salts.
Coupling Reaction: The activated amino acid reacts with the growing peptide chain.
Deprotection: Removal of protecting groups to expose reactive sites for further coupling.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, large-scale peptide synthesis may involve automated synthesizers and optimized protocols to ensure high yield and purity. Techniques like high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds.
Substitution: Replacement of specific amino acids within the peptide chain.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Specific enzymes or chemical reagents for selective modification.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues leads to the formation of disulfide-linked peptides.
Scientific Research Applications
Chemistry
Peptides are used as building blocks for designing novel materials and catalysts.
Biology
Peptides play roles in cell signaling, enzyme inhibition, and as substrates for studying enzyme kinetics.
Medicine
Peptides are explored as therapeutic agents, including antimicrobial peptides, hormone analogs, and drug delivery systems.
Industry
Peptides are used in cosmetics, food additives, and as research tools in biotechnology.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They may interact with molecular targets such as receptors, enzymes, or nucleic acids. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
H-Asn-Asp-Glu-Cys(1)-Glu-Leu-Cys(2)-Val-Asn-DL-Val-Ala-Cys(1)-Thr-Gly-Cys(2)-Leu-OH: Without the acetate group.
H-Asn-Asp-Glu-Cys(1)-Glu-Leu-Cys(2)-Val-Asn-DL-Val-Ala-Cys(1)-Thr-Gly-Cys(2)-Leu-OH.CH3CO2H: With different amino acid sequences or modifications.
Uniqueness
The unique sequence and modifications of “this compound” may confer specific properties, such as enhanced stability, binding affinity, or biological activity, distinguishing it from other peptides.
Properties
Molecular Formula |
C67H108N18O28S4 |
---|---|
Molecular Weight |
1741.9 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(1R,4S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C65H104N18O26S4.C2H4O2/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85;1-2(3)4/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109);1H3,(H,3,4)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48?,49-,50-;/m0./s1 |
InChI Key |
NTDAGCOLNINBIG-QDPGAZTQSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)N.CC(=O)O |
Canonical SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.